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Efficacy and Safety at a Glance

The table below summarizes key findings from head-to-head clinical trials and relevant studies.

Aspect

Fosinopril

Enalapril

Antihypertensive
Efficacy

Typical Dosing
(Hypertension)

Cough Incidence

Withdrawals due to
Adverse Events

Unique
Pharmacokinetic
Profile

Similar significant reductions in blood
pressure; numerically slightly greater
(0-3 mmHg) in one study [1].

Initial: 10 mg once daily [3]. Target: 20-
40 mg once daily [3] [4].

Lower frequency and severity of
cough, especially in patients with prior
ACEIl-associated cough [6].

Fewer withdrawals (8 patients vs. 14)
in one study, though not statistically
significant [1].

Dual (hepatic and renal) elimination;
may be beneficial in renal impairment

[3].

Similar significant reductions in
blood pressure [1] [2].

Initial: 5 mg once daily [5]. Target:
10-40 mg daily, may be once or
twice daily [5].

Higher frequency and severity of
cough compared to fosinopril in a
sensitive population [6].

More withdrawals in the same
study [1].

Primarily renal elimination [5].
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Aspect Fosinopril Enalapril

Effect in Heart Failure ~ Shown to be more effective in relieving A standard therapy for HFrEF,
(HF) symptoms and delaying worsening HF  though one study found fosinopril

in one study [7]. more effective [5] [7].

Detailed Experimental Data and Protocols

For a deeper understanding, here are the methodologies and findings from key comparative studies.

Fosinopril vs. Enalapril in Hypertension (1996)

This was a major direct comparison study that forms the basis for much of the efficacy data [1].

Study Design: An 11-center, multinational, double-blind, randomized, parallel-group trial.
Participants: 195 patients with mild to moderate essential hypertension.

Protocol:
o Placebo Run-in: 4-6 weeks after discontinuing previous medication.
o Randomized Treatment: 24 weeks.
o Dosing: Fosinopril (20 mg, could increase to 40 mg; average dose 25.6 mg) vs. Enalapril (10
mg, could increase to 20 mg; average dose 12.9 mg), both once dalily.
o Add-on Therapy: Hydrochlorothiazide (12.5 mg) could be added after 16 weeks if needed.
Key Findings:
o Efficacy: Both drugs significantly reduced blood pressure. Fosinopril reduced it numerically
more (by 0-3 mm Hg) throughout the study.
o Tolerability: Fewer patients in the fosinopril group (8 vs. 14) withdrew due to adverse events,
though this was not statistically significant. The overall number of adverse events was also
lower with fosinopril.

Comparison of Cough Profile (1995)

This study specifically investigated a common and troublesome side effect of ACE inhibitors [6].

¢ Study Design: A prospective, multicenter, randomized, double-blind treatment trial over 8 weeks.
e Participants: 179 hypertensive patients who were non-smokers and had a history of ACE inhibitor-
associated cough.
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¢ Protocol:

o Intervention: Fosinopril 10 mg vs. Enalapril 5 mg once daily. The dose could be doubled after 4
weeks for blood pressure control.
o Primary Outcome: All-cough frequency based on patient daily diary ratings.
¢ Key Findings:
o Patients on fosinopril reported a significantly lower frequency and severity of cough
compared to those on enalapril.
o This difference was most apparent in patients whose prior cough was associated with enalapril.

Differential Effects in Chronic Heart Failure (1998)

While focused on heart failure, this study highlights differences in clinical outcomes and tolerability [7].

¢ Study Design: A randomized, double-blind trial over 1 year.
e Participants: 254 patients with mild to moderate chronic heart failure (NYHA class Il or 111).
e Protocol:
o Dosing: Fosinopril (5-20 mg once daily) vs. Enalapril (5-20 mg once daily), added to diuretic
therapy.
¢ Key Findings:
o Fosinopril was more effective in relieving symptoms and delaying events related to
worsening heart failure.
o Fosinopril was better tolerated than enalapril.
o The authors speculated this superior profile may be linked to fosinopril's unique
pharmacokinetics (dual elimination).

Mechanisms of Action and Pharmacokinetics

The following diagram illustrates the shared mechanism and key pharmacological differences between these

two drugs.
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Shared Mechanism of Action Key Pharmacokinetic Differences
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The diagram above shows that while fosinopril and enalapril share a core mechanism, their handling within
the body differs. Both are prodrugs activated in the liver, but their elimination pathways are a key
differentiator [3] [5]. Fosinopril is eliminated roughly equally by the liver and kidneys, whereas enalapril is
primarily eliminated by the kidneys. This dual pathway for fosinopril may be advantageous in patients with
renal impairment, as it provides a compensatory route of clearance and may reduce the risk of drug

accumulation [3].

Interpretation and Clinical Relevance for Professionals

For researchers and drug developers, the data suggests:

e Therapeutic Equivalence in Hypertension: For the general hypertensive population, the two drugs
demonstrate comparable efficacy. The slight numerical advantage for fosinopril in some studies may
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not be clinically decisive for the average patient [1] [2].

o Tolerability as a Key Differentiator: The most consistent finding across studies is a potentially
superior tolerability profile for fosinopril. This is evidenced by lower cough rates and fewer
withdrawals due to adverse events [1] [6]. This can significantly impact patient adherence in real-
world settings.

e Consideration in Comorbidities: Fosinopril's dual elimination pathway and its performance in heart
failure studies suggest it may be a particularly valuable option for patients with renal impairment or
those with comorbid hypertension and heart failure [3] [7].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

© 2026 Smolecule. All rights reserved. 5/6 Tech Support


https://pubmed.ncbi.nlm.nih.gov/8797128/
https://link.springer.com/article/10.1007/BF03259531
https://pubmed.ncbi.nlm.nih.gov/8797128/
https://pubmed.ncbi.nlm.nih.gov/11854791/
https://www.ncbi.nlm.nih.gov/books/NBK554480/
https://www.sciencedirect.com/science/article/abs/pii/S0002870398700158
https://www.smolecule.com/products/s528382?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/8797128/
https://link.springer.com/article/10.1007/BF03259531
https://www.ncbi.nlm.nih.gov/books/NBK554480/
https://pubmed.ncbi.nlm.nih.gov/1827086/
https://www.ncbi.nlm.nih.gov/books/NBK557708/
https://pubmed.ncbi.nlm.nih.gov/11854791/
https://www.sciencedirect.com/science/article/abs/pii/S0002870398700158
https://www.smolecule.com/products/b528382#fosinopril-versus-enalapril-efficacy-hypertension
https://www.smolecule.com/products/b528382#fosinopril-versus-enalapril-efficacy-hypertension
https://www.smolecule.com/products/b528382#fosinopril-versus-enalapril-efficacy-hypertension
https://www.smolecule.com/products/s528382?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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